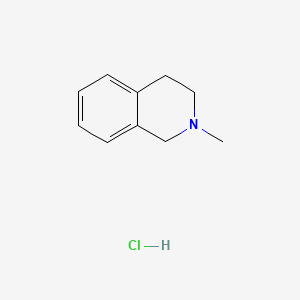

2-Methyl-1,2,3,4-tetrahydroisochinolin-hydrochlorid

Übersicht

Beschreibung

2-Methyl-1,2,3,4-tetrahydroisoquinoline is a compound with the molecular formula C10H13N . It is an important raw material and intermediate for revaprazan and pharmaceuticals .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs has been described in various studies . The reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ .Molecular Structure Analysis

The molecular structure of 2-Methyl-1,2,3,4-tetrahydroisoquinoline has an average mass of 147.217 Da and a monoisotopic mass of 147.104797 Da .Chemical Reactions Analysis

Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines (THIQ), form an important class of natural and synthetic compounds that exert diverse biological activities against various infective pathogens and neurodegenerative disorders .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-1,2,3,4-tetrahydroisoquinoline include a molecular formula of CHN, an average mass of 147.217 Da, and a monoisotopic mass of 147.104797 Da .Wissenschaftliche Forschungsanwendungen

Forschung zu neurodegenerativen Erkrankungen

2-Me-THIQ HCl wurde hinsichtlich seiner potenziellen Rolle bei neurodegenerativen Erkrankungen untersucht. Es ist bekannt, dass bestimmte Tetrahydroisochinolin-Derivate neuroprotektive Eigenschaften aufweisen . Forschungen deuten darauf hin, dass diese Verbindungen mit Neuronenrezeptoren interagieren und Neurotransmitter-Signalwege beeinflussen können, was bei Erkrankungen wie Parkinson nützlich sein könnte .

Antibakterielle Anwendungen

Einige Derivate von 2-Me-THIQ HCl haben vielversprechende antibakterielle Eigenschaften gezeigt. Eine Studie hob eine neuartige Verbindung hervor, die aus Tetrahydroisochinolin synthetisiert wurde und gegen pathogene Bakterienstämme wirksam war, was auf das Potenzial zur Entwicklung neuer antibakterieller Mittel hindeutet .

Antidepressive Wirksamkeit

Die Wirkung der Verbindung auf affektive Störungen wurde untersucht, wobei die Ergebnisse darauf hindeuten, dass 2-Me-THIQ HCl-Derivate antidepressive Wirkungen beeinflussen könnten. Dies ist besonders relevant beim erzwungenen Schwimmtest (FST), einem Modell zur Beurteilung der antidepressiven Aktivität .

Synthetische pharmazeutische Chemie

2-Me-THIQ HCl dient als Kernscaffold in der synthetischen pharmazeutischen Chemie. Seine Vielseitigkeit ermöglicht die Herstellung zahlreicher Analoga mit unterschiedlichen biologischen Aktivitäten, die für spezifische therapeutische Ziele angepasst werden können .

Studien zur Struktur-Wirkungs-Beziehung (SAR)

Die Verbindung wird in SAR-Studien verwendet, um die Beziehung zwischen der chemischen Struktur von Molekülen und ihrer biologischen Aktivität zu verstehen. Diese Informationen sind entscheidend für die Entwicklung effektiverer Medikamente mit weniger Nebenwirkungen .

Untersuchungen zum Wirkmechanismus

Forscher nutzen 2-Me-THIQ HCl, um die Wirkmechanismen verschiedener Medikamente zu untersuchen. Das Verständnis, wie Medikamente auf molekularer Ebene wirken, kann zur Optimierung von Therapeutika führen .

Forschung zu Umweltgiften

Studien haben sich auch mit den Umweltaspekten befasst, wie z. B. den Auswirkungen von Toxinen auf die Bildung von Verbindungen wie 2-Me-THIQ HCl im Körper und deren Relevanz für Erkrankungen wie Parkinson .

Arzneimittelentwicklung

Schließlich ist 2-Me-THIQ HCl ein wichtiges Werkzeug bei der Arzneimittelentwicklung. Seine strukturelle Flexibilität ermöglicht es Forschern, es zu modifizieren, um neue Verbindungen mit gewünschten pharmakologischen Eigenschaften zu erzeugen .

Wirkmechanismus

Target of Action

2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, a type of tetrahydroisoquinoline (THIQ), is known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

It’s known that thiq compounds, in general, have a wide range of biological activities against various pathogens and neurodegenerative disorders . It’s suggested that they may exert neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration .

Biochemical Pathways

It’s known that thiq compounds can influence the dopaminergic system , suggesting that they may affect pathways related to dopamine synthesis, release, and reuptake.

Result of Action

It’s suggested that thiq compounds may have neuroprotective effects, potentially by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit monoamine oxidase (MAO) enzymes, which are involved in the breakdown of neurotransmitters such as dopamine and serotonin . This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially affecting mood and behavior. Additionally, 2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can interact with dopamine receptors, influencing dopaminergic signaling pathways .

Cellular Effects

The effects of 2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of dopamine receptors, leading to changes in intracellular signaling cascades . Furthermore, 2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has been shown to affect the expression of genes involved in neurotransmitter synthesis and degradation . These changes can alter cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, 2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride exerts its effects through various mechanisms. It binds to and inhibits the activity of monoamine oxidase enzymes, preventing the breakdown of neurotransmitters . This inhibition leads to increased levels of dopamine and serotonin, which can enhance neurotransmission. Additionally, 2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can interact with dopamine receptors, modulating their activity and influencing downstream signaling pathways . These interactions can result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

The effects of 2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can change over time in laboratory settings. The compound is relatively stable under inert atmosphere and room temperature conditions . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. For instance, prolonged exposure to 2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can lead to sustained inhibition of monoamine oxidase activity and persistent changes in neurotransmitter levels . These long-term effects can influence cellular function and behavior.

Dosage Effects in Animal Models

The effects of 2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride vary with different dosages in animal models. At low doses, the compound can enhance neurotransmission by inhibiting monoamine oxidase and increasing neurotransmitter levels . At higher doses, it may exhibit toxic or adverse effects. For example, excessive inhibition of monoamine oxidase can lead to dangerously high levels of neurotransmitters, resulting in neurotoxicity and behavioral abnormalities . Therefore, careful dosage control is essential when studying the effects of 2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride in animal models.

Metabolic Pathways

2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase, which catalyzes the oxidation of neurotransmitters . This interaction affects the metabolic flux and levels of metabolites in the brain. Additionally, 2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can influence the activity of other enzymes involved in neurotransmitter synthesis and degradation . These effects on metabolic pathways can have significant implications for brain function and behavior.

Transport and Distribution

The transport and distribution of 2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride within cells and tissues are crucial for its activity. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, it may interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions can influence the compound’s activity and overall effectiveness.

Subcellular Localization

The subcellular localization of 2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is essential for its function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to mitochondria, where it can interact with enzymes involved in neurotransmitter metabolism . This subcellular localization can affect the compound’s activity and its impact on cellular processes.

Eigenschaften

IUPAC Name |

2-methyl-3,4-dihydro-1H-isoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-11-7-6-9-4-2-3-5-10(9)8-11;/h2-5H,6-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQJFIFFHMOZQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC=CC=C2C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

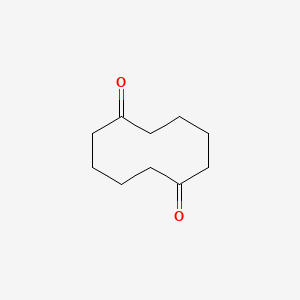

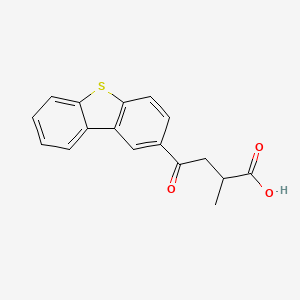

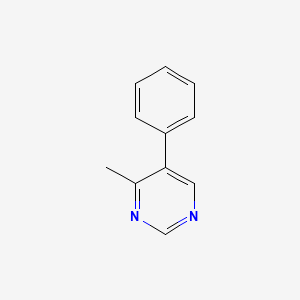

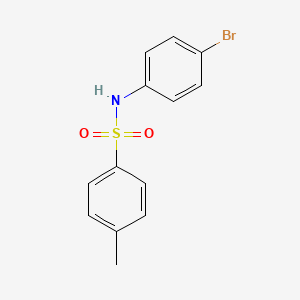

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Diethyl 2-[(4-fluoroanilino)methylene]malonate](/img/structure/B1615623.png)

![1-[2-Hydroxy-6-(2-hydroxypropoxy)-3-propylphenyl]ethan-1-one](/img/structure/B1615624.png)